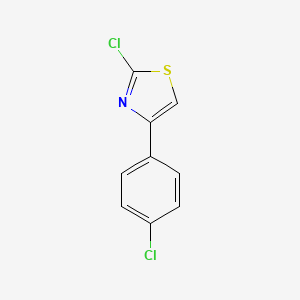

2-Chloro-4-(4-chlorophenyl)thiazole

描述

Significance of Thiazole (B1198619) Scaffold in Medicinal Chemistry Research

The thiazole scaffold is a recurring motif in a multitude of pharmaceutical agents, underscoring its importance in drug discovery. bohrium.com This five-membered heterocyclic ring is a component of numerous FDA-approved drugs, highlighting its clinical relevance. nih.gov The versatility of the thiazole ring allows it to serve as a cornerstone for compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbenthamdirect.com

The structural rigidity and potential for diverse substitutions on the thiazole ring enable medicinal chemists to fine-tune the pharmacological profile of lead compounds. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like enzymes and receptors, further enhances its utility in drug design. The presence of both a hydrogen bond donor (N-H in some derivatives) and acceptor (the nitrogen atom) within the ring system contributes to its binding affinity and specificity.

The following table provides a glimpse into the diverse therapeutic areas where thiazole-containing drugs have made a significant impact:

| Therapeutic Area | Example of Thiazole-Containing Drug |

| Antiretroviral | Ritonavir bohrium.comijper.org |

| Anti-inflammatory | Meloxicam bohrium.comijper.org |

| Antimicrobial | Sulfathiazole bohrium.comijper.org |

| Antifungal | Ravuconazole bohrium.com, Myxothiazol researchgate.net |

| Anticancer | Bleomycin ijper.orgwikipedia.org |

| Antidiabetic | Thiazolidinediones (e.g., Pioglitazone) |

| Antihypertensive | Thiazide diuretics |

This wide range of applications has cemented the thiazole scaffold as a critical component in the medicinal chemist's toolbox for developing novel therapeutic agents. researchgate.net

Historical Context of Thiazole Synthesis and Derivatives

The foundation of thiazole chemistry was laid in the late 19th century with the pioneering work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, first described in 1889, remains a cornerstone for the preparation of thiazole derivatives. nih.govijper.org This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govyoutube.com

Over the decades, numerous modifications and novel synthetic routes have been developed to access a diverse range of substituted thiazoles. These methods include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, and reactions involving the acylation of 2-aminothiolates. wikipedia.org Modern synthetic strategies continue to evolve, with a focus on efficiency, milder reaction conditions, and the ability to introduce a wide variety of functional groups onto the thiazole core. organic-chemistry.org These advancements have been crucial in expanding the chemical space of thiazole derivatives available for biological screening.

The following table summarizes some key historical milestones in thiazole synthesis:

| Year | Key Development | Description |

| 1889 | Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides to form thiazoles. nih.govijper.org |

| 1940s | Cook-Heilbron Synthesis | Condensation of α-aminonitriles with carbon disulfide. wikipedia.org |

| Ongoing | Modern Synthetic Methods | Development of various catalytic and multi-component reactions for efficient and diverse thiazole synthesis. organic-chemistry.org |

Overview of Research Focus on 2-Chloro-4-(4-chlorophenyl)thiazole and its Analogues

Within the vast landscape of thiazole chemistry, specific substituted derivatives often attract significant research interest due to their promising biological activities. One such compound is This compound . The presence of a chloro substituent at the 2-position and a 4-chlorophenyl group at the 4-position of the thiazole ring imparts distinct physicochemical properties that influence its biological profile.

Research on this compound and its analogues has explored their potential in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their antiparasitic activities, showing promise against diseases like leishmaniasis and trypanosomiasis. scielo.brscielo.br A study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, an analogue, demonstrated its ability to induce apoptosis in Leishmania mexicana promastigotes. nih.gov

Furthermore, the 2-chloro-4-arylthiazole core serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in agrochemical and pharmaceutical development. chemimpex.comchemimpex.com The chloro group at the 2-position is a key functional handle that can be readily displaced by various nucleophiles, allowing for the facile generation of diverse libraries of compounds for biological screening. researchgate.netnih.gov

The following table highlights some of the researched biological activities of this compound and its related structures:

| Compound/Analogue | Researched Biological Activity |

| 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Anti-leishmanial (induces apoptosis) nih.gov |

| 4-(4-chlorophenyl)thiazole derivatives | Leishmanicidal and trypanocidal scielo.brscielo.br |

| 2-Amino-4-(4-chlorophenyl)thiazole derivatives | Antifungal researchgate.net |

| 2-(2-hydrazinyl)-4-(4-chlorophenyl)thiazole derivatives | Antibacterial and antioxidant researchgate.net |

The ongoing investigation into this compound and its derivatives underscores the continued importance of the thiazole scaffold in the quest for new and effective therapeutic agents. The ability to systematically modify the substituents on the thiazole ring provides a powerful platform for structure-activity relationship (SAR) studies, paving the way for the rational design of more potent and selective drug candidates.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWSKHMFWGXGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613285 | |

| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-96-0 | |

| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 4 Chlorophenyl Thiazole and Its Derivatives

Classical Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely used method for constructing the thiazole core. scispace.comresearchgate.net This approach is central to producing the necessary precursor, 2-Amino-4-(4-chlorophenyl)thiazole.

The cornerstone of the Hantzsch synthesis is the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea (B124793), to yield a 2-aminothiazole (B372263) derivative. researchgate.netresearchgate.net For the synthesis of 2-Amino-4-(4-chlorophenyl)thiazole, the specific α-halocarbonyl required is 2-bromo-1-(4-chlorophenyl)ethanone.

The reaction mechanism begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the α-haloketone. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net This method is highly effective for producing a wide range of 2-amino-4-substituted thiazoles. nanobioletters.com

A typical procedure involves refluxing a mixture of the appropriately substituted phenacyl bromide (in this case, 2-bromo-1-(4-chlorophenyl)ethanone) and thiourea in a suitable solvent, such as ethanol (B145695). chemicalbook.com The resulting 2-Amino-4-(4-chlorophenyl)thiazole hydrobromide salt is then neutralized with a base, like sodium carbonate, to yield the free amine. chemicalbook.com The product can then be purified by recrystallization. researchgate.netnanobioletters.com

Classical methods often involve simply refluxing the reactants in ethanol for several hours. chemicalbook.com However, modern approaches have sought to improve upon this. For instance, the use of a heterogeneous and reusable copper silicate (B1173343) catalyst in ethanol at reflux has been shown to produce excellent yields of 4-substituted 2-aminothiazoles rapidly. nanobioletters.com The catalyst's heterogeneous nature simplifies the workup process, as it can be easily removed by filtration and reused multiple times without significant loss of activity. nanobioletters.com Other non-conventional heating methods, such as microwave irradiation, have also been successfully employed to accelerate the reaction. nanobioletters.com

The conversion of the synthesized 2-Amino-4-(4-chlorophenyl)thiazole to 2-Chloro-4-(4-chlorophenyl)thiazole is typically achieved through the Sandmeyer reaction. wikipedia.orgnih.gov This process involves the diazotization of the primary aromatic amine using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by the introduction of a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom. wikipedia.orgnih.gov

Table 1: Selected Reaction Conditions for the Synthesis of 2-Amino-4-arylthiazoles

Reactants Catalyst Solvent Conditions Yield Reference 2-bromo-1-(p-tolyl)ethanone, Thiourea None 95% Ethanol Reflux, 1 hour 99% Substituted Phenacyl Bromide, Thiourea Copper Silicate (10 mol%) Ethanol Reflux (78 °C) Excellent Chloroacetone, Thiourea None Water Reflux, 2 hours 70-75% α-haloketones, Thiourea, o-hydroxybenzaldehyde None Solvent-free Grinding, Room Temp, 3 mins 95% nanobioletters.com

Advanced Synthetic Strategies for this compound Derivatives

Beyond the classical Hantzsch synthesis, more advanced strategies have been developed to streamline the production of thiazole derivatives, often with a focus on improving efficiency and sustainability. bepls.com

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolating intermediates. nih.govthieme-connect.com This approach aligns with the principles of ideal and green synthesis by reducing steps, solvent usage, and waste generation. scispace.com

Several MCRs have been developed for the synthesis of substituted thiazoles. For example, a three-component reaction involving an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde can be performed under solvent-free conditions at room temperature to yield complex thiazole derivatives in high yields. scispace.com Another MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide to produce 2,4-disubstituted thiazoles. thieme-connect.comscilit.com These methods offer significant advantages in terms of operational simplicity and the ability to quickly generate libraries of diverse thiazole compounds. thieme-connect.com

Green chemistry principles are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. researchgate.netnih.govresearcher.life These approaches focus on using renewable starting materials, non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netnih.gov

Innovations in this area include microwave-assisted and ultrasound-mediated synthesis, which can dramatically reduce reaction times and improve yields. bepls.comnih.gov Solvent-free reactions, or the use of green solvents like water or polyethylene (B3416737) glycol (PEG), are also prominent strategies. bepls.com For instance, a catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as a green reaction medium. bepls.com Similarly, catalyst-free synthesis of other thiazole derivatives has been achieved in water, highlighting the move away from hazardous organic solvents. bepls.com

Biocatalysis represents a frontier in green chemistry, utilizing enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. nih.gov While natural enzymes that catalyze multicomponent reactions are rare, research has demonstrated the potential of certain enzymes to promote the synthesis of thiazole derivatives. nih.gov

A notable example is the use of trypsin from porcine pancreas (PPT) to catalyze a one-pot, three-component synthesis of thiazole derivatives with yields up to 94%. nih.gov The reaction proceeds under mild conditions (45 °C in ethanol) and the enzyme shows a broad tolerance for different substrates. nih.gov In another approach, a hydrogel derived from chitosan, a natural biopolymer, was used as an eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov This biocatalyst proved to be efficient, reusable, and operated under mild conditions, offering a sustainable alternative to conventional catalytic systems. nih.gov

Green Chemistry Approaches in Thiazole Synthesis

Ultrasonic Irradiation Assisted Syntheses

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a green and efficient methodology for synthesizing a variety of heterocyclic compounds, including thiazole derivatives. tandfonline.com This technique utilizes the energy of ultrasound to induce acoustic cavitation, which accelerates reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net The synthesis of 2,4-disubstituted thiazole derivatives can be efficiently achieved through the condensation of an appropriate thioamide with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis. rsc.org

Ultrasound-assisted synthesis offers a sustainable alternative to traditional methods, providing benefits such as mild reaction conditions, reduced energy consumption, and often cleaner product formation with easier workups. tandfonline.commdpi.com For instance, researchers have successfully synthesized various thiazole derivatives by reacting thiosemicarbazides or thioamides with α-haloketones under ultrasonic irradiation, frequently in the presence of a catalyst. nih.govnih.gov These reactions are typically completed in a fraction of the time required by conventional methods and result in high-purity products. tandfonline.com The use of eco-friendly catalysts, such as lipase (B570770) or chitosan-based biocatalysts, in conjunction with ultrasound further enhances the green credentials of this synthetic strategy. rsc.orgmdpi.com

The general advantages of employing ultrasonic irradiation for the synthesis of thiazole derivatives are summarized in the table below.

| Feature | Benefit of Ultrasonic Irradiation | Reference |

| Reaction Time | Significantly reduced compared to conventional methods. | mdpi.com |

| Product Yield | Generally higher and with greater purity. | tandfonline.com |

| Energy | Lower energy consumption. | tandfonline.com |

| Conditions | Milder reaction conditions are typically required. | mdpi.com |

| Environmental Impact | Considered a green chemistry approach, minimizing hazardous substances. | tandfonline.com |

| Catalysis | Enhances catalyst efficiency. | researchgate.net |

While a specific ultrasonic synthesis for this compound is not detailed in the provided literature, a plausible pathway would involve the reaction of 4-chlorothiobenzamide (B1225484) with a suitable 3-carbon chlorinated synthon under ultrasonic conditions. The general success of this method for analogous 2,4-disubstituted thiazoles strongly supports its applicability. rsc.org

Spectroscopic and Elemental Characterization Techniques for Novel Thiazole Compounds

The structural elucidation of newly synthesized compounds like this compound is dependent on a suite of modern analytical techniques. The combination of spectroscopic methods and elemental analysis provides definitive confirmation of the molecular structure. nih.govnih.gov

The primary techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. For a thiazole derivative, specific chemical shifts are expected for the proton on the thiazole ring (C5-H), as well as for the protons of the aromatic phenyl ring. nih.gov The 13C NMR spectrum would confirm the presence of the correct number of carbon atoms in their distinct chemical environments, including the C=N and C-S carbons of the thiazole ring. nih.gov

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands would confirm the presence of the C=N bond within the thiazole ring and the C-Cl bonds. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also offer further structural clues.

Elemental Analysis : This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. The experimental values are compared against the calculated values for the proposed structure, providing crucial evidence for its purity and empirical formula. researchgate.netnih.gov

The table below presents expected spectroscopic data for a compound structurally related to this compound, based on published data for similar structures. scielo.br

| Analysis Type | Expected Data for 4-(4-chlorophenyl)thiazole derivatives | Reference |

| 1H NMR | Signals in the aromatic region (δ 7.4-7.9 ppm) for the chlorophenyl protons; a singlet for the thiazole C5-H proton (δ ~7.4 ppm). | scielo.br |

| 13C NMR | Resonances for thiazole ring carbons (e.g., C5 at ~105 ppm) and chlorophenyl carbons (δ 127-134 ppm); signals for the substituted carbons of the rings. | scielo.br |

| IR (cm-1) | Characteristic peaks for C=N stretching, aromatic C-H stretching, and C-Cl stretching. | researchgate.net |

| Elemental Analysis | %C, %H, %N, %S values consistent with the molecular formula (C9H5Cl2NS). | researchgate.net |

This rigorous characterization process is essential to unambiguously confirm the identity and purity of novel thiazole compounds synthesized in the laboratory. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 4 Chlorophenyl Thiazole

Functionalization at the Thiazole (B1198619) Nitrogen Atom

The nitrogen atom at position 3 of the thiazole ring in 2-Chloro-4-(4-chlorophenyl)thiazole possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. A primary example of this reactivity is the N-alkylation by reaction with alkyl halides. nih.gov This process leads to the formation of a thiazolium cation, a quaternary ammonium (B1175870) salt. nih.govnih.gov

The positive charge in the resulting thiazolium salt is delocalized across the heterocyclic ring, with a significant portion residing on the sulfur atom, which contributes to the resonance stabilization of the cation. nih.gov These N-alkylated derivatives are not merely stable products but also serve as important intermediates in various synthetic transformations.

Modifications at the Thiazole Carbon Atoms (C2, C4, C5)

The carbon atoms of the thiazole ring exhibit distinct reactivities, influenced by the heteroatoms and the substituents. The C2 position is the most electron-deficient, making it a prime target for nucleophilic attack, while the C5 position, being relatively electron-rich, is the preferred site for electrophilic substitution. nih.gov

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of this compound is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of its derivatization, allowing for the introduction of a wide array of functional groups at this position.

Reaction with Amines: The C2-chloro group can be readily displaced by primary and secondary amines to yield 2-amino-4-(4-chlorophenyl)thiazole derivatives. This reaction typically proceeds under basic conditions or with an excess of the amine to neutralize the liberated hydrochloric acid.

Reaction with Hydrazine (B178648): Treatment of this compound with hydrazine hydrate (B1144303) results in the formation of 2-hydrazinyl-4-(4-chlorophenyl)thiazole. This derivative is a key precursor for the synthesis of hydrazones, as will be discussed in a subsequent section. The reaction of a related 2-chloro-N-phenylacetamide with thiosemicarbazide (B42300) to form a 2-hydrazinyl-thiazole derivative further illustrates this type of transformation. hakon-art.com

Reaction with Thiols: Thiolates, being potent nucleophiles, can displace the C2-chloro group to form 2-thioether derivatives of 4-(4-chlorophenyl)thiazole.

Reaction with Alkoxides: Alkoxides can react with this compound to afford the corresponding 2-alkoxy derivatives, although this reaction may require more forcing conditions compared to reactions with softer nucleophiles like amines and thiols.

Electrophilic Substitution Reactions

The thiazole ring is generally less reactive towards electrophiles than other five-membered heterocycles due to the electron-withdrawing nature of the nitrogen and sulfur atoms. However, electrophilic substitution is possible, with the C5 position being the most favorable site for attack due to its relatively higher electron density. nih.gov The presence of the deactivating chloro group at C2 and the phenyl group at C4 influences the regioselectivity of these reactions.

Bromination: The bromination of N-[4-(4-chloro-phenyl)-thiazol-2-yl]-acetamide, a derivative of the target compound, has been shown to occur at the C5 position. This indicates that electrophilic halogenation is a viable method for functionalizing the C5 carbon of the thiazole ring in this compound.

Formation of Schiff Base and Hydrazono Derivatives

The derivatization of this compound at the C2 position opens up pathways for the formation of Schiff bases and hydrazono compounds, which are classes of molecules with significant applications in medicinal chemistry and materials science.

Schiff Bases: The 2-amino-4-(4-chlorophenyl)thiazole, synthesized via nucleophilic substitution of the C2-chloro group, can be condensed with various aldehydes and ketones to form Schiff bases (imines). orientjchem.orgnih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. A range of substituted benzaldehydes and other aldehydes can be employed to generate a library of Schiff base derivatives. ekb.eg

Hydrazono Derivatives: The 2-hydrazinyl-4-(4-chlorophenyl)thiazole intermediate is a versatile building block for the synthesis of hydrazones. Condensation of this hydrazine derivative with aldehydes or ketones yields the corresponding hydrazono-thiazoles. A notable example is the synthesis of 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole. scielo.br The formation of these derivatives proceeds through the reaction of the terminal nitrogen of the hydrazine moiety with the carbonyl group of the aldehyde or ketone.

Cyclization Reactions to Form Fused Heterocyclic Systems

The reactive sites on the this compound scaffold can be exploited to construct more complex, fused heterocyclic systems. These reactions often involve multi-step sequences where functional groups are strategically introduced and then cyclized.

Construction of Pyran and Pyridine (B92270) Moieties

Derivatives of this compound can serve as precursors for the synthesis of fused pyran and pyridine rings, leading to novel heterocyclic frameworks with potential biological activities.

Pyrano[2,3-d]thiazoles: The synthesis of pyrano[2,3-d]thiazole systems can be achieved from appropriately functionalized thiazole derivatives. For instance, a 2-aminothiazole (B372263) derivative can be reacted with a suitable three-carbon component, such as 2-(4-methoxybenzylidene)malononitrile, to construct the fused pyran ring. This type of reaction often proceeds via a Michael addition followed by an intramolecular cyclization and dehydration sequence.

Thiazolo[4,5-b]pyrano[2,3-d]pyrimidines: More complex fused systems, such as thiazolo[4,5-b]pyrano[2,3-d]pyrimidines, can also be accessed. These syntheses typically involve a pre-formed pyranothiazole which is then further elaborated to construct the pyrimidine (B1678525) ring. For example, an amino-pyranothiazole can be acylated and then cyclized to form the fused pyrimidine ring.

Synthesis of Thiazole-Thiadiazole Hybrids

The synthesis of hybrid molecules incorporating both thiazole and thiadiazole rings is a significant area of research, driven by the diverse biological activities associated with these heterocycles. For the derivatization of this compound, a common and effective strategy involves a multi-step approach. This typically begins with the nucleophilic displacement of the reactive chloro group at the 2-position of the thiazole ring to introduce a functional group suitable for the subsequent construction of the thiadiazole ring.

A key intermediate in this process is often a thiazole derivative bearing a hydrazine or thiosemicarbazide moiety. For instance, the reaction of a thiazole carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride is a well-established method for forming a 2-amino-1,3,4-thiadiazole (B1665364) ring linked to the thiazole core. researchgate.net While direct conversion of this compound is not extensively documented, a plausible pathway involves its initial transformation into a more versatile intermediate.

One such proposed pathway begins with the conversion of the 2-chloro group to a hydrazinyl group. This 2-hydrazinyl-4-(4-chlorophenyl)thiazole can then serve as a versatile precursor for the synthesis of various thiazole-thiadiazole hybrids. For example, reaction with carbon disulfide in a basic medium can lead to the formation of a thiazolyl-dithiocarbazate, which can be further cyclized. researchgate.net Alternatively, condensation of the 2-hydrazinylthiazole (B183971) with various aldehydes or ketones, followed by cyclization, can also yield fused or linked thiazole-thiadiazole systems. nih.gov

Another viable approach involves the transformation of the 2-chloro group into a carboxylic acid function. This thiazole-2-carboxylic acid can then be reacted with thiosemicarbazide to yield a thiosemicarbazide derivative, which upon cyclization with a suitable dehydrating agent, would furnish the desired thiazolyl-thiadiazole hybrid. researchgate.net The general reaction schemes for these proposed syntheses are illustrated in the tables below.

Table 1: Proposed Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)thiazole

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. Mg, THF2. CO₂3. H₃O⁺ | 2-Carboxy-4-(4-chlorophenyl)thiazole |

| 2 | 2-Carboxy-4-(4-chlorophenyl)thiazole | Thiosemicarbazide, POCl₃, reflux | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)thiazole |

Table 2: Proposed Synthesis of 2-(5-Mercapto-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)thiazole

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate, ethanol (B145695), reflux | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole |

| 2 | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole | CS₂, KOH, ethanol, reflux | 2-(5-Mercapto-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)thiazole |

Intramolecular Cyclizations

Intramolecular cyclization reactions of 2-substituted-4-(4-chlorophenyl)thiazole derivatives represent a powerful strategy for the construction of fused heterocyclic systems, such as thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazoles and thiazolo[2,3-b] nitw.ac.inmdpi.comnih.govthiadiazoles. These fused systems are of considerable interest due to their potential pharmacological activities. The key to these syntheses lies in the initial introduction of a suitable functionalized side chain at the 2-position of the thiazole ring, which can subsequently undergo an intramolecular ring-closing reaction.

A common precursor for such cyclizations is a 2-hydrazinylthiazole derivative. The nucleophilic nature of the hydrazinyl group allows for its reaction with various electrophiles to introduce the necessary framework for cyclization. For example, the reaction of 2-hydrazinyl-4-(4-chlorophenyl)thiazole with α-haloketones or β-ketoesters can lead to the formation of intermediates that, upon treatment with a dehydrating agent or under thermal conditions, can cyclize to form fused triazole or thiadiazine rings. nitw.ac.in

Specifically, the synthesis of thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazole derivatives can be envisioned starting from 2-hydrazinyl-4-(4-chlorophenyl)thiazole. Reaction with a suitable carboxylic acid or its derivative in the presence of a cyclizing agent like phosphorus oxychloride would lead to the formation of the fused triazole ring. nitw.ac.in Similarly, reaction with isothiocyanates could lead to a thiosemicarbazide intermediate, which could then be cyclized to a thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazole-5-thione.

While specific examples starting directly from this compound are not prevalent in the literature, the general reactivity patterns of 2-chlorothiazoles and the subsequent cyclization of their derivatives are well-established. The proposed synthetic routes outlined below are based on these established methodologies.

Table 3: Proposed Synthesis of 3-Substituted-6-(4-chlorophenyl)thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazole

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate, ethanol, reflux | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole |

| 2 | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole | R-COOH, POCl₃, reflux | 3-Substituted-6-(4-chlorophenyl)thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazole |

Table 4: Proposed Synthesis of 6-(4-chlorophenyl)thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazole-3(2H)-thione

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate, ethanol, reflux | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole |

| 2 | 2-Hydrazinyl-4-(4-chlorophenyl)thiazole | CS₂, KOH, ethanol, reflux | Potassium 2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazine-1-carbodithioate |

| 3 | Potassium 2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazine-1-carbodithioate | H⁺, heat | 6-(4-chlorophenyl)thiazolo[2,3-c] nih.govnitw.ac.inmdpi.comtriazole-3(2H)-thione |

Computational Chemistry and in Silico Investigations of 2 Chloro 4 4 Chlorophenyl Thiazole Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-based equivalent, researchers can determine a molecule's electronic structure, geometry, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like thiazole (B1198619) derivatives. mdpi.com

DFT calculations are employed to determine a range of electronic and reactivity descriptors for thiazole analogues. These descriptors help in understanding the chemical behavior of the molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value suggests a tendency to donate electrons, while a low ELUMO value indicates an ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.netatlantis-press.com

Other important quantum chemical parameters include:

Electronegativity (χ): Describes the power of an atom or group to attract electrons. atlantis-press.comacarindex.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system. atlantis-press.com

Global Hardness (η) and Softness (σ): Measure the resistance to change in electron distribution. atlantis-press.comacarindex.com

Global Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule. atlantis-press.com

Studies on various thiazole derivatives have shown that these calculated parameters correlate well with experimental findings, such as corrosion inhibition efficiency or biological activity. atlantis-press.comacarindex.com For instance, DFT studies on thiazole-bearing sulfonamide analogues, including a derivative of 2-chloro-4-(4-chlorophenyl)thiazole, were performed using the ωB97XD functional with a 6-31g(d,p) basis set to accurately predict their geometric and electronic properties. mdpi.comnih.gov Similarly, research on 2-amino-4-(4-chlorophenyl)thiazole derivatives has utilized DFT to understand how changes in electronic structure influence their pharmacological action. researchgate.net

Table 1: Examples of Calculated Quantum Chemical Parameters for Thiazole Derivatives Note: The data in this table is illustrative and derived from various studies on thiazole analogues, not specifically this compound unless stated.

| Parameter | 2-amino-4-(p-tolyl)thiazole atlantis-press.com | 2-methoxy-1,3-thiazole atlantis-press.com | Thiazole-4-carboxaldehyde atlantis-press.com |

| EHOMO (eV) | -5.54 | -6.27 | -7.44 |

| ELUMO (eV) | Data not available | Data not available | Data not available |

| Energy Gap ΔE (eV) | Data not available | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

| Hardness (η) | Data not available | Data not available | Data not available |

| Softness (σ) | Data not available | Data not available | Data not available |

The three-dimensional structure of a molecule is critical to its function, particularly in biological systems where specific conformations are required for binding to receptors or enzyme active sites. Conformational analysis of this compound analogues involves identifying stable conformers and the energy barriers between them.

DFT calculations can predict the preferred conformations by optimizing the molecular geometry and calculating the relative energies of different spatial arrangements. beilstein-journals.org For example, in the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, a closely related analogue, the dihedral angles between the phenyl rings and the central thiazole ring are small, indicating a relatively planar conformation. nih.gov Specifically, the dihedral angles between the 4-chloro-3-nitrophenyl ring and the thiazole ring were found to be 0.5° and 7.1°, while the angles between the 4-chlorophenyl ring and the thiazole ring were 7.1° and 7.4° in the two molecules present in the asymmetric unit. nih.gov

Studies on other halogenated heterocyclic systems have shown that repulsive interactions between atoms, such as 1,3-diaxial repulsions, can lead to significant deviations in intra-annular torsion angles. beilstein-journals.org The analysis of such subtle structural features is crucial for understanding structure-activity relationships. nih.gov Advanced techniques like Nuclear Overhauser Effect (NOESY) spectroscopy, combined with quantum chemical calculations, can determine the predominant conformers of molecules in solution. mdpi.com

Density Functional Theory (DFT) Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a vital tool for drug discovery, helping to screen virtual libraries of compounds and predict their binding affinity and mode.

Docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a target protein. A more negative score generally indicates a stronger, more favorable binding interaction.

Analogues of this compound have been investigated as potential inhibitors for various biological targets. For instance, a study on thiazolyl-pyrazole derivatives, including a compound with the 4-(4-chlorophenyl)thiazole moiety, reported promising binding affinities against the epidermal growth factor receptor (EGFR) kinase. nih.gov Another study focused on 4-(4-chlorophenyl)-2-(3,5-diaryl-4,5-dihydro-1-pyrazol-1-yl)-1,3-thiazole derivatives as potential inhibitors of the dengue virus envelope protein. researchgate.net

Furthermore, thiazole-sulfonamide derivatives were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, with some analogues showing excellent potency that correlated with their docking scores. mdpi.comnih.gov

Table 2: Predicted Binding Affinities of Thiazole Analogues with Biological Targets Note: This table presents examples from different studies and is for illustrative purposes.

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazolyl-pyrazole derivative 10a | EGFR Kinase | -3.4 | nih.gov |

| Thiazolyl-pyrazole derivative 15a | EGFR Kinase | -2.2 | nih.gov |

| Tetrazole derivative 12t | 1ecl (Bacterial Protein) | -6.91 | pnrjournal.com |

| Tetrazole derivative 13t | 1ecl (Bacterial Protein) | -7.02 | pnrjournal.com |

| Thiazole-sulfonamide (Analog 1) | AChE & BuChE | Correlated with low IC50 | mdpi.comnih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions can include:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: Noncovalent interactions involving a halogen atom as an electrophilic center.

In studies of thiazole derivatives, docking results often reveal key interactions that explain their biological activity. For example, the docking of thiazole derivatives into the active site of Candida albicans proteins helped to explain their ability to inhibit hyphal formation, a critical step in biofilm development. nih.gov Similarly, for thiazolyl-pyrazole derivatives targeting EGFR, the specific hydrogen bonds and hydrophobic contacts within the kinase domain are essential for their inhibitory action. nih.gov In the crystal structure of a related compound, intermolecular C-H···Cl and C-H···O hydrogen bonds were observed, which are analogous to the types of interactions that can stabilize a ligand in a protein's active site. nih.gov Visualizing these interactions in 2D and 3D diagrams helps researchers to understand the basis of molecular recognition and to design more potent and selective inhibitors. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov This approach is instrumental in predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a cornerstone in the design of novel therapeutic agents. For thiazole derivatives, QSAR models have been successfully developed to predict their potential as inhibitors of various biological targets, including those associated with biofilm formation and parasitic diseases. scielo.br The process involves compiling a dataset of compounds with known activities and then using statistical methods to find a correlation between molecular descriptors (physicochemical properties) and their biological effects. nih.govnih.gov

A robust QSAR model must be validated to ensure its predictive power. nih.gov Validation is typically performed using internal methods, like leave-one-out cross-validation (Q²), and external methods, which involve predicting the activity of a set of compounds (test set) not used in the model's creation (R²pred). nih.gov For instance, in studies of various heterocyclic compounds, models are considered predictive if they meet stringent statistical criteria. nih.gov The ultimate goal is to create a model that can accurately forecast the biological activity of novel compounds based solely on their structural features. nih.gov

Application of Multiple Linear Regression (MLR) in QSAR

Multiple Linear Regression (MLR) is a widely used statistical technique in QSAR studies to establish a linear relationship between the biological activity of a series of compounds and their molecular descriptors. nih.gov The MLR method generates an equation that describes how different properties of the molecules, such as their size, lipophilicity, and electronic characteristics, contribute to their activity. nih.gov

In the context of thiazole analogues and other heterocyclic systems, MLR has been employed to build predictive models for various biological activities, including anticancer and enzyme inhibitory effects. nih.gov For example, a QSAR study on a series of enzyme inhibitors might yield an MLR model where parameters like LogP (lipophilicity) and molar refractivity (MR, a measure of size and polarizability) show a positive correlation with inhibitory activity, indicating that more lipophilic and larger molecules are more potent. nih.gov The statistical quality of the MLR model is assessed by parameters such as the correlation coefficient (r), the coefficient of determination (r²), the Fisher statistic (F), and the cross-validated coefficient (Q²). nih.gov A statistically robust MLR model provides valuable insights into the structural requirements for enhancing the desired biological effect. nih.gov

Table 1: Example of Parameters in a Hypothetical MLR-based QSAR Model

| Descriptor | Coefficient | Interpretation |

| LogP | +0.45 | Increased lipophilicity is favorable for activity. |

| Molar Refractivity (MR) | +0.21 | Larger, more polarizable substituents enhance activity. |

| Dipole Moment | -0.15 | Lower dipole moment may be beneficial. |

| Sum of E-state Indices | +0.33 | Specific electrostatic interactions are important for activity. |

This table is illustrative and represents typical descriptors and their interpretations in an MLR model.

Molecular Dynamics Simulations to Explore Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the dynamic behavior of biological macromolecules, such as proteins, and their interactions with ligands. nih.gov These simulations provide detailed insights into the conformational changes and stability of a protein-ligand complex over time. nih.govekb.eg

For thiazole derivatives, MD simulations are used to validate the binding modes predicted by molecular docking and to assess the stability of the compound within the active site of a target protein. mdpi.com A simulation typically runs for a significant period, such as 100 nanoseconds, to observe the system's behavior. ekb.egmdpi.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). ekb.eg

A stable RMSD for the protein and the ligand indicates that the complex has reached equilibrium and the ligand remains securely bound. ekb.eg The RMSF plot reveals the flexibility of different parts of the protein; lower fluctuations in the binding site residues suggest stable interactions with the ligand. ekb.eg These simulations are crucial for confirming that a potential drug molecule forms a stable and lasting interaction with its biological target, a prerequisite for therapeutic efficacy. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates. bohrium.commdpi.com These predictions help in the early identification of compounds that are likely to have poor pharmacokinetic profiles or toxic effects, thus reducing late-stage failures in drug development. mdpi.comnih.gov

For 4-(4-chlorophenyl)thiazole analogues, in silico tools are employed to evaluate their drug-likeness based on established guidelines like Lipinski's Rule of Five and Veber's Rule. scielo.brnih.gov Lipinski's rules assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.govnih.gov Veber's rule considers the number of rotatable bonds and the polar surface area as indicators of good intestinal absorption. nih.gov Studies on various thiazole derivatives have shown that many compounds in this class exhibit promising ADME profiles, complying with these rules and suggesting good potential for oral administration. nih.govscielo.brnih.gov Toxicity predictions are also performed using computational models to flag potential issues such as hepatotoxicity, mutagenicity, or carcinogenicity. bohrium.comresearchgate.net

Table 2: Representative In Silico ADME and Drug-Likeness Predictions for a Thiazole Analogue

| Property | Predicted Value | Guideline | Interpretation |

| Molecular Weight | < 500 g/mol | Lipinski's Rule | Favorable for absorption. |

| LogP | < 5 | Lipinski's Rule | Optimal lipophilicity. |

| H-bond Donors | < 5 | Lipinski's Rule | Good membrane permeability. |

| H-bond Acceptors | < 10 | Lipinski's Rule | Good membrane permeability. |

| Polar Surface Area | < 140 Ų | Veber's Rule | Good oral bioavailability. |

| Rotatable Bonds | < 10 | Veber's Rule | Good oral bioavailability. |

| Human Intestinal Absorption | > 80% | - | High absorption predicted. nih.gov |

| BBB Permeability | Low | - | Low potential for CNS side effects. researchgate.net |

This table provides an example of typical in silico predictions for a drug-like molecule.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 2 Chloro 4 4 Chlorophenyl Thiazole and Its Derivatives

Antimicrobial Activity Research (In Vitro)

Derivatives of the core structure, 2-amino-4-(4-chlorophenyl)thiazole, have been the subject of numerous studies to determine their effectiveness against a range of microbial pathogens. These investigations have unveiled a pattern of activity that is notably specific, with strong antifungal properties and more targeted antibacterial effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of 2-amino-4-(4-chlorophenyl)thiazole derivatives has shown a consistent pattern of moderate efficacy against Gram-positive bacteria, while demonstrating limited to no activity against Gram-negative strains. In one study, derivatives were synthesized from the parent nucleus, 2-amino-4-(4-chlorophenyl) 1,3-thiazole. researchgate.net These newly created compounds, specifically derivatives labeled as 7 and 8, exhibited moderate antibacterial action against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net However, all tested derivatives in this particular study showed no antibacterial effect against the tested Gram-negative bacteria. researchgate.net

Another study involving the synthesis of new derivatives from 2-amino-4-(4-chlorophenyl)-1,3-thiazole reported similar outcomes. researchgate.netuobaghdad.edu.iq The synthesized compounds 2 and 3 were found to have moderate activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. researchgate.netuobaghdad.edu.iq Conversely, these compounds were inactive against the Gram-negative bacteria tested. researchgate.netuobaghdad.edu.iq The screening was conducted using a well diffusion method at a minimum inhibitory concentration (MIC) of 100 µg/ml. researchgate.netuobaghdad.edu.iq

The collective results suggest that while the 4-(4-chlorophenyl)thiazole scaffold holds promise for targeting certain Gram-positive pathogens, its derivatives are largely ineffective against Gram-negative bacteria under the tested conditions. researchgate.netresearchgate.netuobaghdad.edu.iq

Antibacterial Activity of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| Derivative 7 | Staphylococcus aureus (Gram-positive) | Moderate | researchgate.net |

| Derivative 7 | Bacillus subtilis (Gram-positive) | Moderate | researchgate.net |

| Derivative 8 | Staphylococcus aureus (Gram-positive) | Moderate | researchgate.net |

| Derivative 8 | Bacillus subtilis (Gram-positive) | Moderate | researchgate.net |

| Derivatives 5, 6, 7, 8 | Gram-Negative Bacteria | No Activity | researchgate.net |

| Derivative 2 | Staphylococcus aureus (Gram-positive) | Moderate | researchgate.netuobaghdad.edu.iq |

| Derivative 2 | Bacillus subtilis (Gram-positive) | Moderate | researchgate.netuobaghdad.edu.iq |

| Derivative 3 | Staphylococcus aureus (Gram-positive) | Moderate | researchgate.netuobaghdad.edu.iq |

| Derivative 3 | Bacillus subtilis (Gram-positive) | Moderate | researchgate.netuobaghdad.edu.iq |

| Derivatives 2, 3 | Gram-Negative Bacteria | No Activity | researchgate.netuobaghdad.edu.iq |

Antifungal Efficacy Against Candida Species

In contrast to their moderate antibacterial effects, derivatives of 2-amino-4-(4-chlorophenyl)thiazole have demonstrated distinguished and high antifungal activity, particularly against species of Candida. researchgate.netresearchgate.net Studies consistently report potent inhibition of Candida albicans and Candida glabrata. researchgate.netresearchgate.netuobaghdad.edu.iq

The derivatives labeled 5, 6, 7, and 8 in one study all exhibited significant antifungal efficacy against both C. albicans and C. glabrata. researchgate.net Similarly, another research effort found that their synthesized derivatives showed the most potent activity against these same two Candida species. researchgate.net The minimum inhibitory concentration (MIC) values for newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against clinical C. albicans isolates were found to be very low, ranging from 0.008 to 7.81 µg/mL, indicating a very strong antifungal effect. nih.gov

This pronounced activity suggests that the 4-(4-chlorophenyl)thiazole chemical structure is a promising scaffold for the development of new antifungal agents specifically targeting pathogenic Candida yeasts.

Antifungal Activity of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity Level | Source |

|---|---|---|---|

| Derivatives 5, 6, 7, 8 | Candida albicans | Distinguished | researchgate.net |

| Derivatives 5, 6, 7, 8 | Candida glabrata | Distinguished | researchgate.net |

| Derivatives 2, 3 | Candida albicans | High / Most Potent | researchgate.netuobaghdad.edu.iq |

| Derivatives 2, 3 | Candida glabrata | High / Most Potent | researchgate.netuobaghdad.edu.iq |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | Very Strong (MIC: 0.008–7.81 µg/mL) | nih.gov |

Exploration of Molecular Mechanisms of Antimicrobial Action

The disparity in activity against Gram-positive and Gram-negative bacteria suggests specific mechanisms of action and potential barriers to efficacy. For some thiazole (B1198619) derivatives, the antibacterial mechanism has been identified as the simultaneous inhibition of two essential intracellular enzymes: DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov This dual-target action is significant because compounds acting on a single target can lead to higher frequencies of resistance. nih.gov

The general lack of activity against Gram-negative bacteria may be attributable to the structure of the bacterial cell wall. nih.gov The outer membrane of Gram-negative bacteria can present a permeability barrier, preventing the compound from reaching its intracellular targets. nih.gov Furthermore, these bacteria possess efflux pumps, such as the AdeABC system in Acinetobacter baumannii, which can actively expel a wide range of antimicrobial agents from the cell, conferring resistance. frontiersin.org Studies on certain thiazole derivatives confirmed that their ineffectiveness against E. coli was partly due to these permeability and efflux pump issues. nih.gov

For antifungal activity, in silico studies of 2-chloro-N-phenylacetamide, a related chloro-compound, suggest its mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for the synthesis of nucleic acids and certain amino acids, and its inhibition can be lethal to the fungal cell.

Anticancer Activity Research (In Vitro)

The thiazole nucleus is a key feature in many compounds investigated for their anticancer properties. Derivatives of 2-Chloro-4-(4-chlorophenyl)thiazole have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells.

Cytotoxicity Evaluation Against Human Cancer Cell Lines

A variety of thiazole derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. In one study, a new series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives was synthesized and tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines, with some compounds demonstrating potent cytotoxic activity. Other research on different thiazole carboxamide derivatives also showed activity against A-549, Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. mdpi.com The results often show that the presence and position of certain chemical groups, such as chloro- or methyl-phenyl substituents, can significantly modulate the anticancer activity. mdpi.com

Thiadiazole derivatives, which are structurally related to thiazoles, have shown notable cytotoxicity against leukemia cell lines. Research conducted by the National Cancer Institute (NCI) on a 4-chloro derivative, NSC757963, found that leukemia cell lines were particularly susceptible, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.33 to 3.15 µM. nih.gov Another study investigated 3-substituted benzo researchgate.netmdpi.comimidazo[1,2-d] researchgate.netmdpi.comniscpr.res.inthiadiazole derivatives and found considerable activity in human myeloid leukemia cell lines HL-60 and U937, with IC₅₀ values as low as 0.24 µM. nih.gov The mechanism for some of these compounds involves the induction of apoptosis. nih.gov Further research on new 2-amido-1,3,4-thiadiazole derivatives also confirmed cytotoxic activity against the human leukemia HL-60 cell line. nih.gov

In Vitro Cytotoxicity of Thiazole/Thiadiazole Derivatives Against Leukemia Cell Lines

| Compound Class | Cell Line | Activity Metric | Concentration Range (µM) | Source |

|---|---|---|---|---|

| Thiadiazole Derivative (NSC757963) | Leukemia Panel | GI₅₀ | 0.33 - 3.15 | nih.gov |

| Benzo researchgate.netmdpi.comimidazo[1,2-d] researchgate.netmdpi.comniscpr.res.inthiadiazole Derivatives | HL-60, U937 | IC₅₀ | 0.24 - 1.72 | nih.gov |

| 2-Amido-1,3,4-thiadiazole Derivatives | HL-60 | IC₅₀ | Data specific to derivative | nih.gov |

Breast Cancer Cell Lines (e.g., MDA-MB-231)

The triple-negative breast cancer cell line, MDA-MB-231, has been a recurring model for evaluating the efficacy of thiazole derivatives. Research has shown that certain derivatives of this compound display considerable antiproliferative effects. For instance, a study on novel 1,3-thiazole analogues demonstrated that modifications to the core structure could significantly influence cytotoxic activity. One derivative exhibited a moderate IC50 value of 18.65 µM against MDA-MB-231 cells. mdpi.com Another related compound, after further structural modification, showed enhanced antiproliferative activity with an IC50 value of 12.15 µM against the same cell line. mdpi.com

Furthermore, other research has highlighted the potential of thiazole derivatives to inhibit the migration of MDA-MB-231 cells, a crucial aspect of metastasis. researchgate.netcyberleninka.ru While some derivatives showed minimal cytotoxic effects on this cell line, they exhibited a significant inhibitory effect on cell migration. cyberleninka.ru For example, one compound at a concentration of 10 µM was found to inhibit the motility of MDA-MB-231 cells. cyberleninka.ru A triazole precursor bearing a 4-chlorophenyl group, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, demonstrated an IC50 value of 178.92 ± 12.51µM against MDA-MB-231 cells after 48 hours of treatment. nih.gov

The following table summarizes the in vitro activity of selected derivatives against the MDA-MB-231 breast cancer cell line.

| Compound Name/Reference | Cell Line | IC50 (µM) |

| 2-benzylidenehydrazineyl)-1,3-thiazole derivative mdpi.com | MDA-MB-231 | 18.65 |

| Acetyl substituted 1,3-thiazole derivative mdpi.com | MDA-MB-231 | 12.15 |

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) nih.gov | MDA-MB-231 | 178.92 ± 12.51 |

| 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzaldehyde derivative cyberleninka.ru | MDA-MB-231 | No cytotoxic effect |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione derivative cyberleninka.ru | MDA-MB-231 | Cytotoxic at 100 µM |

| 4-(4-chlorophenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine (13) researchgate.net | MDA-MB-231 | > 50 |

| Phthalimide-based thiazole derivative (5g) researchgate.net | MDA-MB-231 | 9.66 |

Colorectal Cancer Cell Lines (e.g., HCT-116, HT-29)

The in vitro efficacy of this compound derivatives has also been assessed against colorectal cancer cell lines, including HCT-116 and HT-29. One study reported the cytotoxic effects of a series of 5-(p-chlorophenyl)-thiazole derivatives on the HCT-116 cell line, with one compound demonstrating an IC50 value of 4.7 µg/ml. ekb.eg Another investigation into piperazine-based bis(thiazole) hybrids revealed a derivative with potent inhibitory activity against HCT-116 cells, with an IC50 value of 8.51 ± 2.5 µM. cyberleninka.ru

Studies on the HT-29 cell line have also shown the potential of related thiazole structures. For instance, a thiadiazole derivative was found to have an IC50 value ranging between 2.49 and 46.0 μM against HT-29 cells. mdpi.com While specific data for the parent compound this compound is not available, these findings suggest that the thiazole scaffold is a promising starting point for the development of novel anti-colorectal cancer agents.

The table below presents the cytotoxic activity of selected derivatives against colorectal cancer cell lines.

| Compound Name/Reference | Cell Line | IC50 (µM) |

| 5-(p-chlorophenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole (CP1) ekb.eg | HCT-116 | 4.7 (µg/ml) |

| Piperazine-based bis(thiazole) hybrid (9i) cyberleninka.ru | HCT-116 | 8.51 ± 2.5 |

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole mdpi.com | HT-29 | 2.49 - 46.0 |

| Cinnamaldehyde-rich cinnamon extract (CRCE) mdpi.com | HCT-116 | 13.5 (24h) |

| Cinnamaldehyde-rich cinnamon extract (CRCE) mdpi.com | HT-29 | 16.3 (24h) |

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

The cytotoxic effects of derivatives of this compound have been evaluated against the HepG2 human hepatocellular carcinoma cell line. A study on 5-(p-chlorophenyl)-thiazole derivatives reported an IC50 value of 11 µg/ml for one of the tested compounds. ekb.eg In another study, a series of eight 4-(4-chlorophenyl)thiazole compounds were evaluated for their cytotoxicity against HepG2 cells, with IC50 values ranging from 73.4 to over 200 µM, indicating moderate to low toxicity for these specific derivatives. scielo.br A piperazine-based bis(thiazole) hybrid also showed inhibitory activity against HepG2 cells with an IC50 value of 22.02 ± 2.9 µM. cyberleninka.ru These results underscore the variable efficacy of different derivatives and the importance of specific structural features for cytotoxic activity.

The following table summarizes the in vitro activity of selected derivatives against the HepG2 cell line.

| Compound Name/Reference | Cell Line | IC50 (µM) |

| 5-(p-chlorophenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole (CP1) ekb.eg | HepG2 | 11 (µg/ml) |

| 4-(4-chlorophenyl)thiazole derivative (1b) scielo.br | HepG2 | 73.4 |

| 4-(4-chlorophenyl)thiazole derivative (1d) scielo.br | HepG2 | > 200 |

| Piperazine-based bis(thiazole) hybrid (9i) cyberleninka.ru | HepG2 | 22.02 ± 2.9 |

Cervical Cancer Cell Lines (e.g., HeLa)

Limited information is available regarding the specific activity of this compound and its direct derivatives against the HeLa cervical cancer cell line. However, broader studies on thiazole derivatives have included this cell line. For instance, one investigation of phthalimide-based thiazole derivatives showed that some compounds exhibited cytotoxic effects on HeLa cells. nih.gov Another study on ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives, while focused on Oct3/4 induction, also utilized HeLa cells in their research, indicating the relevance of this cell line in the study of thiazole compounds. nih.gov The general cytotoxic potential of various chemicals on HeLa cells has been a topic of review, but specific data for this compound is not explicitly mentioned. nih.gov

Lung Carcinoma Cell Lines (e.g., A549)

Glioblastoma Cell Lines (e.g., U87)

There is a notable lack of specific in vitro data for this compound and its direct derivatives against the U87 glioblastoma cell line in the reviewed literature. However, studies on other heterocyclic compounds, such as novel cyanothiouracil and cyanothiocytosine derivatives, have utilized the U87MG cell line and demonstrated concentration-dependent selective inhibition. researchgate.net This indicates that glioblastoma cell lines are targets for novel synthetic compounds, but specific research on the this compound scaffold in this context is needed.

Investigation of Cellular and Molecular Mechanisms of Action

The anticancer effects of this compound and its derivatives are believed to be mediated through various cellular and molecular mechanisms. While a complete picture for the parent compound is yet to be fully elucidated, research on related thiazole structures points towards the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes as primary modes of action.

Studies on various thiazole derivatives have consistently shown the induction of apoptosis, or programmed cell death, in cancer cells. For example, a piperazine-based bis(thiazole) hybrid was found to significantly induce apoptotic cell death in HCT-116 cells. cyberleninka.ru This was evidenced by an increase in both early and late apoptotic cell populations, as well as a rise in necrosis. cyberleninka.ru Mechanistically, this compound was shown to upregulate the expression of apoptosis-related genes. cyberleninka.ru Similarly, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to induce apoptosis in MCF-7 breast cancer cells through the intrinsic pathway, characterized by increased mitochondrial membrane permeabilisation and the generation of reactive oxygen species (ROS). nih.gov This was further supported by the upregulation of pro-apoptotic proteins and the activation of caspase-9 and caspase-3/7. nih.gov The ability of thiazole derivatives to trigger apoptosis is a key indicator of their potential as anticancer agents. nih.gov

In addition to apoptosis, the induction of cell cycle arrest is another important mechanism by which thiazole derivatives exert their antiproliferative effects. A study on a triazole precursor demonstrated that it caused cell cycle arrest at the G1 phase in the MCF-7 cell line. nih.gov Another investigation into thiadiazole-based compounds revealed their ability to induce cell cycle arrest in both C6 glioma and A549 lung cancer cells. nih.gov The disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The specific phase of the cell cycle that is targeted can vary depending on the exact chemical structure of the derivative and the type of cancer cell.

The inhibition of key enzymes involved in cancer cell proliferation and survival is another plausible mechanism of action for this compound and its derivatives. For instance, some thiazole-based compounds have been identified as potent inhibitors of Src/Abl kinases, which are crucial for the growth of various cancer cells. ekb.eg Another study on thiadiazole derivatives demonstrated their ability to inhibit Akt activity, a key enzyme in cell survival pathways. nih.gov Furthermore, some thiazole derivatives have been investigated as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov By targeting these critical enzymes, these compounds can effectively disrupt the signaling pathways that drive cancer progression.

Induction of Apoptosis (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Derivatives of this compound have demonstrated pro-apoptotic capabilities through various cellular pathways.

One study focusing on a series of 2-(substituted)amino-1,3-thiazole derivatives, originating from 4-(p-chlorophenyl)-2-aminothiazole, identified a particularly potent compound, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) (referred to as 4b). researchgate.netbibliotekanauki.pl This derivative was found to significantly increase the concentration of caspase-3, a key executioner caspase in the apoptotic cascade, by four-fold compared to untreated control cells in the Leukemia HL-60 cell line. researchgate.netbibliotekanauki.pl

Further mechanistic insights were provided by a study on different thiazole derivatives. A compound designated as 4d, which features the 4-chlorophenylthiazole moiety, was shown to reduce the mitochondrial membrane potential (MMP) in MDA-MB-231 breast cancer cells. mdpi.com A loss of MMP is a critical event in the intrinsic pathway of apoptosis, often leading to the release of cytochrome c and subsequent caspase activation. This same compound was also found to increase the levels of the p53 tumor suppressor protein, a crucial regulator of apoptosis and cell cycle. mdpi.com

Another investigation into thiazole-2-acetamide derivatives revealed that their antiproliferative effects are linked to apoptosis. Selected compounds were shown to markedly elevate the levels of both caspase-3 and caspase-9 proteins in MDAMB-231 cells, suggesting activation of the intrinsic apoptotic pathway. frontiersin.org

Cell Cycle Arrest (e.g., G2/M Phase)

The ability to halt the cell cycle is another hallmark of potential anticancer compounds. Research has shown that derivatives of this compound can induce cell cycle arrest, particularly at the G2/M checkpoint.

The highly active compound, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b), was analyzed for its effect on the cell cycle of Leukemia HL-60 cells. researchgate.netbibliotekanauki.pl Flow cytometry analysis revealed that treatment with this compound led to a significant accumulation of cells in the G2/M phase, with 37.08% of cells arrested at this stage, indicating a disruption of mitotic progression. bibliotekanauki.pl This arrest was accompanied by an increase in the pre-G1 population, which is indicative of apoptotic cells. researchgate.netbibliotekanauki.pl

Similarly, a different series of hydrazinyl thiazole derivatives was investigated for its anticancer effects. One of the most potent compounds, 4d, was found to induce cell cycle arrest at both the G1 and G2/M phases in the MDA-MB-231 breast cancer cell line. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Generation

The cellular redox environment plays a critical role in cell fate, with high levels of reactive oxygen species (ROS) often triggering apoptosis. The interaction of 4-(4-chlorophenyl)thiazole derivatives with ROS has been explored in preliminary studies. An evaluation of eight different 4-(4-chlorophenyl)thiazole compounds determined that they possess moderate to low antioxidant activity in vitro. nih.gov This suggests a capacity to modulate the cellular redox state, a mechanism that can be linked to pro-apoptotic effects under certain conditions. While high antioxidant activity can be protective, a moderate or low level of activity, or even a pro-oxidant effect, can contribute to the induction of apoptosis in cancer cells, which often exist in a state of elevated oxidative stress.

Inhibition of Specific Kinases (e.g., VEGFR-2, EGFR TK)

Targeting specific protein kinases involved in tumor growth and angiogenesis is a leading strategy in modern cancer therapy. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two such critical kinases.

Several studies have identified derivatives containing the 4-chlorophenylthiazole core as potent kinase inhibitors. One investigation highlighted a hydrazinyl thiazole derivative possessing a 4-chlorophenylthiazole ring that inhibited the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM. mdpi.com In a separate study, new thiazole-based derivatives were designed as dual EGFR/VEGFR-2 inhibitors, with some compounds showing high potency. nih.gov For instance, compounds 11d and 11f demonstrated GI50 values of 30 and 27 nM, respectively, against a panel of cancer cell lines. nih.gov Another study synthesized thiazolyl-pyrazoline derivatives and found that compounds 10b and 10d exhibited potent dual inhibitory activity against both EGFR (IC50 = 40.7 and 32.5 nM, respectively) and VEGFR-2 (IC50 = 78.4 and 43.0 nM, respectively). nih.gov These findings underscore the potential of the 4-chlorophenylthiazole scaffold in developing targeted anticancer agents. mdpi.comnih.govnih.gov

Interaction with Anti-apoptotic Proteins (e.g., Bcl-2 Family)

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. An increased Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.

Research into the mechanistic action of 4-(p-chlorophenyl)-thiazole derivatives has shown that their pro-apoptotic activity is linked to the modulation of this critical ratio. researchgate.net Specifically, the apoptotic effects of compounds 4c, 5e, 6c, and 7c were attributed to an increased Bax/Bcl-2 ratio. researchgate.net Further supporting this, a study on thiazole-incorporated phthalimide (B116566) derivatives also noted that the Bcl-2/Bax ratio is a key determinant in the compound-induced cell death pathway. nih.gov Additionally, an investigation of thiazole-2-acetamide derivatives demonstrated that lead compounds affected the levels of both Bax and the anti-apoptotic Bcl-2 protein in MDAMB-231 cells, further confirming that this family of proteins is a target of these thiazole derivatives. frontiersin.org

Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis. A study focused on designing novel thiazole derivatives as potential MMP inhibitors for applications in sepsis-related acute lung injury. rsc.orgrsc.orgresearchgate.net In this research, scientists synthesized a series of 2-chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides, which are direct derivatives of the core compound of interest. rsc.orgrsc.orgresearchgate.net These compounds were evaluated for their inhibitory activity against MMP-2 and MMP-8. The results indicated that the synthesized derivatives generally exhibited better inhibitory activity against MMP-8 than MMP-2, with compound 26 from the series emerging as the most potent inhibitor. rsc.org

Antiparasitic Activity Research (In Vitro)

Beyond anticancer research, derivatives of this compound have been investigated for their potential to combat neglected tropical diseases caused by parasites. In vitro studies have demonstrated significant activity against various forms of Leishmania and Trypanosoma species.

A study analyzing the antileishmanial activity of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (B32628) (AT) against the promastigote form of Leishmania mexicana found the compound to be highly potent, with an IC50 value of 0.086 µM after 24 hours of interaction. researchgate.net The study also confirmed that the compound induced apoptosis in the parasites. researchgate.net